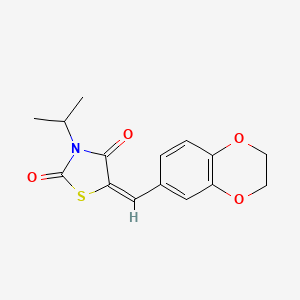
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 3-(propan-2-yl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
Scientific Research Applications
(5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which (5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for replacing fluids and electrolytes.
Uniqueness
(5E)-5-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique thiazolidine-2,4-dione core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H15NO4S/c1-9(2)16-14(17)13(21-15(16)18)8-10-3-4-11-12(7-10)20-6-5-19-11/h3-4,7-9H,5-6H2,1-2H3/b13-8+ |
InChI Key |
LYEHFTVBBKZZHA-MDWZMJQESA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC3=C(C=C2)OCCO3)/SC1=O |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC3=C(C=C2)OCCO3)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















